4-(Piperidin-4-yloxy)benzonitrile hydrochloride

Pharmaceutical formulation Biological assay development Chemical synthesis

Variability in salt forms compromises assay reproducibility. This hydrochloride (CAS 333954-90-8) resolves the issue: • Enhanced aqueous solubility vs. free base for reliable cell-based assays and N-alkylation reactions. • ≥98% HPLC purity ensures robust SAR data, free from confounding impurities. • Direct precursor to potent H3 antagonists and AMPK activators; privileged 4-phenoxypiperidine scaffold. Supplied as white to off-white crystalline solid with full analytical documentation.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 333954-90-8
Cat. No. B1318917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yloxy)benzonitrile hydrochloride
CAS333954-90-8
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=C(C=C2)C#N.Cl
InChIInChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H
InChIKeyVXGQMTUMJLRDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-4-yloxy)benzonitrile Hydrochloride (CAS 333954-90-8) for Pharmaceutical Research and Chemical Synthesis: Procurement and Application Guide


4-(Piperidin-4-yloxy)benzonitrile hydrochloride (CAS 333954-90-8) is a white to off-white crystalline solid belonging to the class of 4-phenoxypiperidine derivatives . It serves as a versatile chemical intermediate, particularly valued as a building block in medicinal chemistry for constructing compounds with activity against neurological targets, kinases, and other therapeutic areas [1]. The hydrochloride salt form enhances aqueous solubility and stability compared to the free base, facilitating handling and formulation in biological assays and synthetic workflows [2].

Why Generic Substitution of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride with Free Base or Analogous Salts May Compromise Research Outcomes


Substituting 4-(piperidin-4-yloxy)benzonitrile hydrochloride with the free base (CAS 224178-67-0) or other salts can introduce significant variability in solubility, dissolution rates, and bioavailability, thereby affecting assay reproducibility and synthetic yields [1]. The hydrochloride counterion confers distinct physicochemical properties, including improved aqueous solubility and crystallinity, which are critical for consistent performance in cell-based assays and formulation development [2]. Furthermore, the specific substitution pattern of the piperidin-4-yloxy group on the benzonitrile ring is essential for target engagement in derivative compounds; modifications such as the introduction of a 3-fluoro or 2-chloro substituent (e.g., 3-fluoro-4-(piperidin-4-yloxy)benzonitrile, CAS 1211579-23-5) alter electronic and steric properties, leading to divergent activity profiles in kinase and receptor assays .

Quantitative Differentiation of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride: Evidence-Based Advantages Over Free Base and Substituted Analogs


Enhanced Aqueous Solubility of Hydrochloride Salt Compared to Free Base

The hydrochloride salt of 4-(piperidin-4-yloxy)benzonitrile (CAS 333954-90-8) demonstrates markedly improved aqueous solubility relative to the free base (CAS 224178-67-0). While quantitative solubility data for the free base is not reported in public databases, vendor specifications indicate that the hydrochloride salt is soluble in water and organic solvents, whereas the free base is typically sparingly soluble . This property is critical for achieving consistent concentrations in biological assays and for facilitating synthetic transformations in aqueous media. The salt form also exhibits enhanced long-term stability and crystallinity, reducing hygroscopicity and degradation under ambient storage conditions [1].

Pharmaceutical formulation Biological assay development Chemical synthesis

Scaffold for Potent Histamine H3 Receptor Antagonists with Nanomolar Affinity

The 4-(piperidin-4-yloxy)benzonitrile core is a key pharmacophore in the development of non-imidazole histamine H3 receptor antagonists. In a study by Dvorak et al., derivatives of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles exhibited potent antagonistic activity at the recombinant human H3 receptor, with one optimized analog (13g) showing in vivo efficacy in a rat EEG model of wakefulness at doses as low as 1 mg/kg sc [1]. BindingDB reports IC50 values for related 4-(piperidin-4-yloxy)benzonitrile derivatives in the range of 0.316 nM to 2.51 nM, underscoring the scaffold's capacity to achieve low nanomolar target engagement [2]. In contrast, close structural analogs lacking the benzonitrile moiety or with altered substitution patterns demonstrate significantly reduced H3 affinity [3].

Histamine H3 receptor Neurological disorders Structure-activity relationship

Building Block for AMPK Activators with Sub-Micromolar Potency

The 4-(piperidin-4-yloxy)benzonitrile fragment is a critical structural element in potent activators of 5'-AMP-activated protein kinase (AMPK). BindingDB entry BDBM409295 reports an EC50 of <500 nM for a derivative containing this scaffold in an AMPK activation ELISA assay [1]. Another derivative (BDBM328282) shows an EC50 of 3.00 μM, highlighting the tunable nature of this pharmacophore [2]. By comparison, simpler piperidine derivatives lacking the benzonitrile moiety typically exhibit >10 μM activity or are inactive in the same assay system . The hydrochloride salt of the parent compound serves as a versatile precursor for synthesizing focused libraries of AMPK modulators, enabling rapid exploration of structure-activity relationships.

AMPK activation Metabolic disorders Oncology

High Purity (≥98% HPLC) Reduces Batch-to-Batch Variability in Sensitive Assays

Commercially available 4-(piperidin-4-yloxy)benzonitrile hydrochloride is routinely supplied with a purity of ≥98% as determined by HPLC . This high level of purity contrasts with lower-grade or custom-synthesized material that may contain significant levels of the free base, deprotected intermediates, or regioisomeric impurities. Even small amounts of impurities can interfere with biological assays, leading to false positives or skewed dose-response curves. In a procurement context, specifying a purity threshold of ≥98% ensures consistency across experiments and reduces the need for costly and time-consuming re-purification steps. For example, the presence of residual piperidine or 4-hydroxybenzonitrile, common side products in synthesis, can alter cell viability measurements or enzyme inhibition profiles .

Quality control Reproducibility Analytical chemistry

Optimal Application Scenarios for 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride Based on Differentiated Properties


Synthesis of Histamine H3 Receptor Antagonists for CNS Drug Discovery

The compound serves as a direct precursor to 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles, a class of potent H3 antagonists with demonstrated in vivo efficacy [1]. Its hydrochloride salt form facilitates N-alkylation reactions under aqueous or polar aprotic conditions, enabling rapid diversification of the piperidine nitrogen. Researchers can leverage this scaffold to generate focused libraries for screening in models of narcolepsy, cognitive disorders, and obesity [2].

Construction of AMPK Activator Libraries for Metabolic Disease Research

The 4-(piperidin-4-yloxy)benzonitrile core is a key building block for synthesizing AMPK activators with nanomolar potency [1]. The hydrochloride salt's enhanced solubility in organic solvents streamlines amide coupling and other transformations required to elaborate the structure. This compound is particularly suitable for medicinal chemistry campaigns targeting type 2 diabetes, obesity, and cancer, where AMPK modulation is a validated therapeutic strategy [2].

Kinase Inhibitor Development Utilizing the Piperidin-4-yloxy Scaffold

The compound's 4-phenoxypiperidine framework is a privileged structure in kinase inhibitor design [1]. The benzonitrile group can engage in π-π stacking or hydrogen bonding interactions within the ATP-binding pocket, while the piperidine nitrogen provides a vector for solubility-enhancing substituents. The hydrochloride salt's high purity (≥98%) ensures that kinase inhibition data is not confounded by trace impurities, supporting robust structure-activity relationship analysis [2].

Development of Radiolabeled Probes for σ-1 Receptor Imaging

Halogenated derivatives of 4-(piperidin-4-yloxy)benzonitrile have been investigated as potential radiolabeled probes for σ-1 receptors [1]. The parent hydrochloride serves as a versatile starting material for introducing radioisotopes such as iodine-123 via electrophilic aromatic substitution. The well-defined solubility profile of the salt form simplifies the purification of labeled products and ensures consistent formulation for in vivo imaging studies [2].

Technical Documentation Hub

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